molecular formula C9H14ClN3O2 B13036895 Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride

Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride

Cat. No.: B13036895
M. Wt: 231.68 g/mol
InChI Key: HIYISCVZIWXLOR-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core with an ethyl carboxylate ester and a hydrochloride salt.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-7-6(3-4-10-8)11-5-12-7;/h5,8,10H,2-4H2,1H3,(H,11,12);1H

InChI Key

HIYISCVZIWXLOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)NC=N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-4-CARBOXYLATE HCL typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in an aqueous medium and heated to reflux for several hours . This method is straightforward and yields the desired imidazo[4,5-c]pyridine derivative efficiently.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-4-CARBOXYLATE HCL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted imidazo[4,5-c]pyridine derivatives, which can have different biological activities and properties.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H12_{12}ClN3_3O2_2
  • Molecular Weight : Approximately 237.67 g/mol
  • Structure : The compound features a tetrahydroimidazo-pyridine framework which is known for its biological activity.

Medicinal Chemistry

Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride has shown promise in various medicinal chemistry applications:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate its potential as a candidate for developing new antimicrobial agents .

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell cycle regulation .

Neurological Research

Recent investigations into the neuroprotective effects of this compound have revealed its potential in treating neurodegenerative diseases. The compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties that could benefit conditions such as Alzheimer's disease .

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug design. Its ability to interact with various biological targets allows for the modification of its structure to enhance potency and selectivity against specific diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of the compound revealed its effectiveness against resistant strains of bacteria commonly found in clinical infections .
  • Neuroprotective Effects : Research examining the neuroprotective properties highlighted its potential to reduce oxidative stress and inflammation in neuronal cells exposed to toxic agents .
  • Drug Development Initiatives : Ongoing drug development projects are exploring derivatives of this compound for their potential as novel therapeutics targeting cancer and infectious diseases .

Mechanism of Action

The mechanism of action of ETHYL 4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-4-CARBOXYLATE HCL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. For example, it may inhibit kinases or modulate GABA receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several angiotensin II receptor antagonists, differing primarily in substituent groups. Key analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Receptor Affinity
Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride Imidazo[4,5-c]pyridine Ethyl carboxylate ester, hydrochloride salt ~283.7 (estimated) Not explicitly reported
PD123319 Imidazo[4,5-c]pyridine Diphenylacetyl group, dimethylamino-phenylmethyl, trifluoroacetate salt ~720.6 (estimated) AT2-selective antagonist (IC50 < 10 nM)
PD123177 Imidazo[4,5-c]pyridine 4-Amino-3-methylphenylmethyl, diphenylacetyl group ~601.1 (estimated) AT2 antagonist (less selective vs. PD123319)
Losartan (Dup 753) Imidazole Tetrazole biphenylmethyl, n-butyl, chloro ~422.9 AT1-selective antagonist (IC50 < 1 nM)
Key Structural Differences:
  • Ethyl carboxylate vs. Diphenylacetyl : The target compound’s ethyl carboxylate ester contrasts with the bulky diphenylacetyl group in PD123319/177, likely reducing steric hindrance and altering receptor binding kinetics.
  • Salt Form : The hydrochloride salt may enhance solubility compared to PD123319’s trifluoroacetate form .

Functional and Pharmacological Comparisons

Receptor Selectivity:
  • PD123319: Potently blocks AT2 receptors in uterine tissues but lacks activity on AT1-mediated pathways (e.g., inositol phosphate metabolism, vasoconstriction) .
  • Losartan : Blocks AT1 receptors, inhibiting angiotensin II-induced blood pressure elevation and vascular contraction .
Functional Outcomes:
  • PD123319: No effect on blood pressure in hypertensive rats, unlike AT1 antagonists like losartan .
  • Target Compound: Unclear therapeutic role; however, imidazo[4,5-c]pyridine derivatives are also explored as Janus kinase (JAK) inhibitors (e.g., patents by Topivert Pharma Limited), suggesting alternative signaling applications .

Angiotensin Receptor Studies

  • PD123319: Used to delineate AT2 receptor roles in uterine and neuronal tissues.

Neuronal and Cardiovascular Implications

  • This suggests that the target compound, if AT2-selective, may also lack direct neuromodulatory activity.

Kinase Inhibition Potential

  • JAK Inhibitors : Patent data (e.g., WO2020/3371185) describe imidazo[4,5-c]pyridine derivatives as JAK inhibitors for inflammatory diseases. The target compound’s core structure aligns with these claims, though its ester group may require hydrolysis to a free acid for optimal kinase binding .

Biological Activity

Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride (CAS Number: 879668-17-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₅Cl₂N₃O
  • Molecular Weight : 220.15 g/mol
  • IUPAC Name : this compound
  • Purity : ≥96%

Anticancer Properties

Research indicates that imidazopyridine derivatives exhibit potent anticancer activities. Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-C]Pyridine-4-Carboxylate has been studied for its effects on various cancer cell lines:

  • Mechanism of Action : The compound acts as a selective inhibitor of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1) proteins, which are crucial in regulating cell survival and proliferation in cancer cells .
Cell Line IC50 (µM) Effect
MDA-MB-468 (Breast)8.6Significant growth inhibition
A549 (Lung)10.2Moderate growth inhibition
SW-620 (Colon)9.1Moderate growth inhibition

Antihypertensive Activity

The compound has also shown potential as an antihypertensive agent. Studies have demonstrated that derivatives of the imidazopyridine core can effectively lower blood pressure through various mechanisms:

  • Mechanism of Action : These compounds may inhibit specific pathways involved in vasoconstriction and promote vasodilation via modulation of the renin-angiotensin system .

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine is influenced by its structural components. Modifications at the nitrogen and carbon positions have been shown to enhance or reduce its efficacy:

  • Substituents : The presence of alkyl chains at specific positions significantly alters the potency against various biological targets.

Case Studies

  • Combination Therapy in Cancer Treatment :
    • A study explored the combination of Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine with temozolomide in treating glioblastoma. Results indicated a synergistic effect leading to enhanced cytotoxicity in tumor cells compared to monotherapy .
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor growth rates and improved survival outcomes compared to control groups. The compound's ability to penetrate the blood-brain barrier was noted as a significant advantage for CNS-related cancers .

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